molecular formula C20H20ClN3O4S B2583928 ethyl 3-(4-chlorophenyl)-5-(3-methylbutanamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-04-4

ethyl 3-(4-chlorophenyl)-5-(3-methylbutanamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2583928
CAS No.: 851950-04-4
M. Wt: 433.91
InChI Key: RMXQVYVVNIAMNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-chlorophenyl)-5-(3-methylbutanamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a fused thieno[3,4-d]pyridazine core. This scaffold is characterized by a sulfur-containing thiophene ring fused to a pyridazine ring, which is substituted with a 4-chlorophenyl group at position 3, a 3-methylbutanamido group at position 5, and an ethyl carboxylate ester at position 1.

Properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-5-(3-methylbutanoylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O4S/c1-4-28-20(27)17-14-10-29-18(22-15(25)9-11(2)3)16(14)19(26)24(23-17)13-7-5-12(21)6-8-13/h5-8,10-11H,4,9H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXQVYVVNIAMNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC(C)C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-chlorophenyl)-5-(3-methylbutanamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. The starting materials often include 4-chlorophenyl derivatives and thieno[3,4-d]pyridazine precursors. The synthetic route may involve the following steps:

    Formation of the Thieno[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of Lewis acids or bases.

    Introduction of the Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

    Amidation and Esterification:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-chlorophenyl)-5-(3-methylbutanamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorophenyl group or other reactive sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 3-(4-chlorophenyl)-5-(3-methylbutanamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-(4-chlorophenyl)-5-(3-methylbutanamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Critical Analysis of Research Findings

  • Structural Optimization : The 3-methylbutanamido group in the target compound represents a strategic modification to balance lipophilicity and bioavailability, addressing limitations seen in overly polar analogs .
  • Limitations: Limited solubility data for the target compound necessitates further experimental validation. Computational tools like Multiwfn or AutoDock could predict solubility and binding modes.

Biological Activity

Ethyl 3-(4-chlorophenyl)-5-(3-methylbutanamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a unique molecular structure characterized by a thieno[3,4-d]pyridazine core. Its molecular formula is C23H18ClN3O4S, with a molecular weight of 467.92 g/mol. The presence of functional groups such as an ester and an amide enhances its chemical reactivity and biological interactions, making it a candidate for medicinal applications.

Property Details
Molecular FormulaC23H18ClN3O4S
Molecular Weight467.92 g/mol
IUPAC NameThis compound
Structure FeaturesThieno[3,4-d]pyridazine core with chlorophenyl and methylbutanamide substituents

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thieno[3,4-d]pyridazine Core : Cyclization of appropriate precursors.
  • Introduction of the Chlorophenyl Group : Substitution reaction using chlorinated aromatic compounds.
  • Attachment of the Methylbutanamido Moiety : Reaction with 3-methylbutanoyl chloride in the presence of a base.

These synthetic pathways allow for modifications to explore structure-activity relationships.

Biological Activity

Research indicates that compounds within the thieno[3,4-d]pyridazine class exhibit diverse biological activities. This compound has shown potential in several areas:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by interacting with specific molecular targets involved in cell cycle regulation.
  • Adenosine Receptor Modulation : This compound may act as an allosteric modulator or antagonist at adenosine A1 receptors, which are crucial in cardiovascular and neurological disorders .

The mechanism by which this compound exerts its biological effects is under investigation. It is hypothesized that:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Binding : Interaction with adenosine receptors could disrupt normal signaling pathways.

Further studies using techniques such as molecular docking and binding assays are needed to elucidate its precise mechanism of action.

Case Studies and Research Findings

Several studies have explored the biological activity of thieno[3,4-d]pyridazine derivatives:

  • Anticancer Studies : A study demonstrated that derivatives with similar structures exhibited significant cytotoxicity against various cancer cell lines.
  • Cardiovascular Research : Research indicated that compounds targeting adenosine receptors could potentially treat ischemic heart disease .

Q & A

Q. What are the key synthetic strategies for preparing ethyl 3-(4-chlorophenyl)-5-(3-methylbutanamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate?

Answer: The synthesis involves a multi-step approach typical of thieno[3,4-d]pyridazine derivatives. Key steps include:

  • Core Formation : Construction of the thieno[3,4-d]pyridazine ring via cyclization of substituted thiourea or thiophene precursors under acidic or basic conditions .
  • Substituent Introduction : The 4-chlorophenyl group is introduced via nucleophilic substitution or Suzuki coupling, while the 3-methylbutanamido moiety is added through amidation reactions using coupling agents like EDCI/HOBt .
  • Esterification : The ethyl ester group is typically introduced early via reaction with ethanol under reflux .

Q. Table 1: Example Reagents and Conditions

StepReagents/ConditionsPurpose
Core cyclizationH₂SO₄ (cat.), 80–100°C, 12hThieno-pyridazine ring formation
Amidation3-Methylbutanoyl chloride, DMF, RT, 6hSide-chain functionalization
EsterificationEthanol, H₂SO₄, refluxCarboxylate group stabilization

Optimization Tips : Use TLC or HPLC to monitor reaction progress. Purify via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How is the structural characterization of this compound performed?

Answer: Characterization relies on spectroscopic and crystallographic methods:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., 4-chlorophenyl aromatic protons at δ 7.2–7.5 ppm; ester carbonyl at ~δ 165 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 474.08) .
  • X-ray Crystallography : Resolves 3D conformation, confirming dihedral angles between the thieno-pyridazine core and substituents (e.g., 4-chlorophenyl tilt ≈ 45°) .

Critical Note : Compare experimental data with computational predictions (e.g., DFT-optimized structures) to validate assignments .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported biological activity data for this compound?

Answer: Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

  • Orthogonal Assays : Confirm enzyme inhibition (e.g., kinase assays) using both fluorescence-based and radiometric methods .
  • Dose-Response Analysis : Establish EC₅₀/IC₅₀ curves across multiple concentrations (e.g., 0.1–100 µM) to assess potency consistency .
  • Target Validation : Use CRISPR knockouts or siRNA silencing to verify specificity for purported targets (e.g., MAPK pathways) .

Case Study : Inconsistent cytotoxicity data in cancer cell lines (e.g., IC₅₀ ranging from 2–50 µM) may reflect differences in cell permeability or metabolic stability. Address this by measuring intracellular compound levels via LC-MS .

Q. How can computational modeling optimize the compound’s reactivity and selectivity?

Answer:

  • Docking Studies : Predict binding modes to target proteins (e.g., kinases) using AutoDock Vina. Focus on hydrogen bonds between the 3-methylbutanamido group and active-site residues .
  • QSAR Analysis : Correlate substituent variations (e.g., halogen substitutions on phenyl rings) with biological activity to guide synthesis .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize derivatives with prolonged binding .

Example Finding : Simulations suggest that replacing the 4-chlorophenyl group with a 4-fluorophenyl moiety improves hydrophobic interactions, reducing off-target binding .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

Answer:

  • Prodrug Design : Mask the ester group with hydrolyzable moieties (e.g., pivaloyloxymethyl) to enhance plasma stability .
  • Microsomal Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., amide hydrolysis). Use LC-MS to track metabolite formation .
  • Isotope Labeling : Incorporate ¹⁴C at the thieno-pyridazine core to study excretion pathways in animal models .

Q. How are structure-activity relationships (SARs) systematically explored for this compound?

Answer:

  • Analog Library Synthesis : Prepare derivatives with variations in:
    • Aryl Groups : Replace 4-chlorophenyl with 4-fluoro-, 4-bromo-, or 3-methoxyphenyl .
    • Amide Side Chains : Test branched (e.g., isovaleramido) vs. linear (e.g., pentanamido) chains .
  • Biological Testing : Screen analogs against panels of enzymes/cell lines to identify critical substituents.

SAR Insight : The 3-methylbutanamido group enhances solubility without compromising target affinity, while bulkier groups reduce cellular uptake .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.